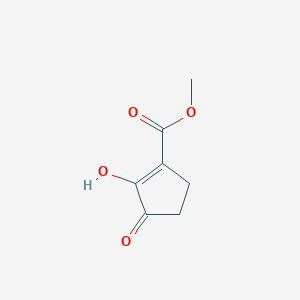

Methyl 2-hydroxy-3-oxocyclopent-1-enecarboxylate

Description

Properties

CAS No. |

62296-70-2 |

|---|---|

Molecular Formula |

C7H8O4 |

Molecular Weight |

156.14 g/mol |

IUPAC Name |

methyl 2-hydroxy-3-oxocyclopentene-1-carboxylate |

InChI |

InChI=1S/C7H8O4/c1-11-7(10)4-2-3-5(8)6(4)9/h9H,2-3H2,1H3 |

InChI Key |

MQVJTGDEMFLELT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=O)CC1)O |

Origin of Product |

United States |

Biological Activity

Methyl 2-hydroxy-3-oxocyclopent-1-enecarboxylate is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, antioxidant, and other pharmacological properties, supported by empirical data and case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a cyclopentene ring with a keto and hydroxyl group. Understanding its structure is crucial for elucidating its biological mechanisms.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

- Studies have shown that compounds similar to this compound exhibit varying degrees of antimicrobial activity against different bacterial strains. For instance, related compounds have been found to inhibit Mycobacterium tuberculosis with an IC₉₀ of 6.8 μM while showing weak cytotoxicity towards human lung fibroblasts (GI₅₀ of 84.7 μM) .

2. Antioxidant Properties

- The antioxidant activity of this compound has been evaluated using various assays, including the luminol chemiluminescence assay. In one study, the compound demonstrated a significant reduction in luminescence at a concentration of 10 μM, indicating its potential as an antioxidant by scavenging reactive oxygen species (ROS) .

3. Mechanism of Action

- The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is suggested that it may interact with specific molecular targets or pathways, potentially modulating enzyme activities or receptor functions .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Evaluation

A study focused on the antimicrobial properties of various derivatives of cyclopentenone compounds, including this compound, revealed that while some exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria, others showed limited efficacy. The findings highlight the importance of structural modifications in enhancing biological activity .

Case Study: Antioxidant Mechanisms

Another investigation into the antioxidant mechanisms demonstrated that this compound effectively chelates metal ions, reducing oxidative stress in cellular models. This property is attributed to its ability to bind transition metals like Fe³⁺, which are known to catalyze free radical formation through Fenton reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s unique combination of hydroxyl, ketone, and ester groups distinguishes it from other cyclopentene derivatives. Below is a comparative analysis of key analogs:

*Inferred based on structural similarity to analogs.

Key Observations:

- Reactivity: The hydroxyl and ketone groups in the target compound enable hydrogen bonding and keto-enol tautomerism, enhancing solubility in polar solvents compared to brominated analogs like Methyl 3-bromocyclopent-1-enecarboxylate .

- Steric Effects : Ethyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate’s dimethyl substituents introduce steric hindrance, reducing nucleophilic attack compared to the less hindered target compound .

- Synthetic Utility: Methyl 2-benzoylamino-3-oxobutanoate’s amide group stabilizes the structure during reactions, whereas the target compound’s hydroxyl group may participate in acid-catalyzed condensations .

Spectroscopic and Analytical Comparisons

Analytical techniques such as NMR, FTIR, and GC/MS are critical for characterizing these compounds:

- NMR : The target compound’s proton NMR would show signals for the hydroxyl proton (δ ~5-6 ppm), ketone carbonyl (δ ~200-210 ppm in ¹³C), and ester carbonyl (δ ~165-175 ppm), similar to methyl shikimate’s spectral profile .

- GC/MS: Analogous to diterpenoid methyl esters (e.g., sandaracopimaric acid methyl ester ), the compound’s fragmentation pattern would highlight the cyclopentene ring and ester group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.